molecular formula C13H18BrNO B1299075 1-[2-(3-Bromophenoxy)ethyl]piperidine CAS No. 554430-68-1

1-[2-(3-Bromophenoxy)ethyl]piperidine

Cat. No.: B1299075
CAS No.: 554430-68-1
M. Wt: 284.19 g/mol
InChI Key: LMNDGPZXPGPUTC-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenoxy)ethyl]piperidine is a chemical compound with the molecular formula C13H18BrNO and a molecular weight of 284.19 g/mol.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “1-[2-(3-Bromophenoxy)ethyl]piperidine” indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage. It is also harmful to aquatic life .

Preparation Methods

The synthesis of 1-[2-(3-Bromophenoxy)ethyl]piperidine typically involves the reaction of 3-bromophenol with 2-chloroethylpiperidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[2-(3-Bromophenoxy)ethyl]piperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[2-(3-Bromophenoxy)ethyl]piperidine can be compared with other similar compounds such as:

    1-[2-(4-Bromophenoxy)ethyl]piperidine: Similar structure but with the bromine atom at the 4-position of the phenoxy group.

    1-[2-(3-Chlorophenoxy)ethyl]piperidine: Similar structure but with a chlorine atom instead of bromine.

    1-[2-(3-Methoxyphenoxy)ethyl]piperidine: Similar structure but with a methoxy group instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNDGPZXPGPUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355503
Record name 1-[2-(3-bromophenoxy)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554430-68-1
Record name 1-[2-(3-bromophenoxy)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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